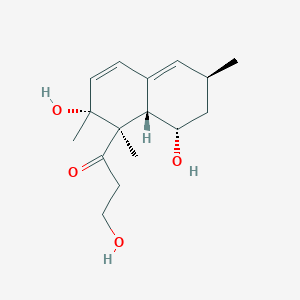
Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate
説明
Synthesis Analysis
The synthesis of diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate and related compounds involves reactions of phthalans with dienophiles. For instance, the reaction of 1,1-diethoxyphthalan with diethyl maleate under sealed conditions yields diethyl 1-hydroxynaphthalene-2,3-dicarboxylate, among other derivatives, providing insight into the synthetic pathways and mechanisms involved in producing such naphthalene derivatives (Contreras & MacLean, 1980).
Molecular Structure Analysis
The molecular structure of diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate and its derivatives can be elucidated through techniques like NMR spectroscopy and X-ray analysis. Studies such as those on diethyl 4-hydroxy-4-methyl-2-phenyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate provide detailed insights into the structural aspects of similar compounds (Poplevina et al., 2009).
Chemical Reactions and Properties
The reactivity of diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate is influenced by its functional groups and molecular structure. For example, the compound's reactions with dienophiles reveal its potential in synthesizing complex naphthalene derivatives, providing valuable information about its chemical behavior and potential applications in synthesis (Contreras & MacLean, 1980).
科学的研究の応用
Synthesis of Naphthalenes and Dihydronaphthalenes
The reaction of 1,1-diethoxyphthalan with diethyl maleate and maleic anhydride has been studied, leading to the synthesis of diethyl 1-hydroxynaphthalene-2,3-dicarboxylate and its derivatives. These reactions provide insights into the mechanism of the reaction of phthalans with dienophiles (Contreras & MacLean, 1980).
Corrosion Inhibition
Diethyl 3,4-bis(4-methoxybenzylideneamino) thieno[2,3-b] thiophene-2,5-dicarboxylate has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid solution. The inhibition efficiency increases with the concentration of the inhibitor (Yadav et al., 2014).
Synthesis of 1,4-Dihydropyridine Derivatives
The one-pot synthesis of diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and related compounds has been reported, providing insights into the self-assembly of compounds with non-covalent interactions affecting crystal packing (Shashi et al., 2020).
Antitumor and Anti-Influenza Agents
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives have been synthesized and evaluated for their antitumor and antiviral activities, showing promise as lead compounds for drug discovery (Bozorov et al., 2017).
Asymmetric Oxidative Coupling Polymerization
A study on the asymmetric oxidative coupling polymerization of 2,3-dihydroxynaphthalene with Cu(I)−bisoxazoline catalysts to produce poly(2,3-dihydroxy-1,4-naphthylene) has been reported, with significant implications for polymer chemistry (Habaue et al., 2003).
Green Chemistry in Synthesis
An eco-friendly, catalyst-free synthesis of highly functionalized 1,4-pyranonaphthoquinones from one-pot sequential reactions under microwave irradiation has been developed, showcasing the application in green chemistry (Bala et al., 2012).
Safety And Hazards
特性
IUPAC Name |
diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-3-21-15(19)11-12(16(20)22-4-2)14(18)10-8-6-5-7-9(10)13(11)17/h5-8,17-18H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBYFJITPRWOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208598 | |
| Record name | Rubidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate | |
CAS RN |
59883-07-7 | |
| Record name | 2,3-Diethyl 1,4-dihydroxy-2,3-naphthalenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59883-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059883077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 59883-07-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rubidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUBIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8E5V95SVK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B1202324.png)






